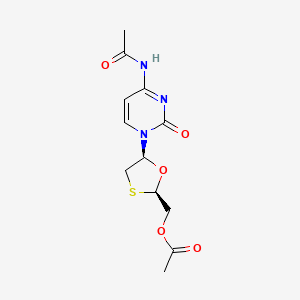
N,O-Diacetyllamivudine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,O-Diacetyllamivudine is a derivative of lamivudine, a nucleoside analog reverse transcriptase inhibitor used primarily in the treatment of HIV and hepatitis B infections. This compound is characterized by the presence of acetyl groups attached to both the nitrogen and oxygen atoms of the lamivudine molecule, which can potentially alter its pharmacokinetic and pharmacodynamic properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N,O-Diacetyllamivudine typically involves the acetylation of lamivudine. This process can be carried out using acetic anhydride in the presence of a base such as pyridine. The reaction is usually conducted at room temperature, and the product is purified through recrystallization or chromatography .
Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the acetylation process. Additionally, the purification steps may involve more advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: N,O-Diacetyllamivudine can undergo various chemical reactions, including:
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield lamivudine.
Oxidation and Reduction: While specific oxidation and reduction reactions for this compound are less documented, similar compounds often undergo these reactions under appropriate conditions.
Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4).
Reduction: Reducing agents like sodium borohydride (NaBH4).
Major Products:
Hydrolysis: Lamivudine.
Oxidation and Reduction: Depending on the specific conditions, various oxidized or reduced derivatives of this compound can be formed
Applications De Recherche Scientifique
N,O-Diacetyllamivudine has several applications in scientific research:
Chemistry: Used as a model compound to study acetylation reactions and the effects of acetylation on nucleoside analogs.
Biology: Investigated for its potential antiviral properties and its interactions with biological macromolecules.
Medicine: Explored as a prodrug of lamivudine, potentially offering improved pharmacokinetic properties.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems .
Mécanisme D'action
The mechanism of action of N,O-Diacetyllamivudine is similar to that of lamivudine. Once inside the body, the acetyl groups are likely hydrolyzed to release lamivudine, which is then phosphorylated to its active triphosphate form. This active form inhibits viral reverse transcriptase by incorporating into the viral DNA and causing chain termination, thereby preventing viral replication .
Comparaison Avec Des Composés Similaires
Lamivudine: The parent compound, used widely in antiviral therapy.
Zidovudine: Another nucleoside analog reverse transcriptase inhibitor with a similar mechanism of action.
Emtricitabine: A structurally similar compound with comparable antiviral properties.
Uniqueness: N,O-Diacetyllamivudine is unique due to the presence of acetyl groups, which can potentially enhance its stability and alter its pharmacokinetic profile compared to lamivudine. This modification may offer advantages in terms of drug delivery and efficacy .
Propriétés
Formule moléculaire |
C12H15N3O5S |
|---|---|
Poids moléculaire |
313.33 g/mol |
Nom IUPAC |
[(2R,5S)-5-(4-acetamido-2-oxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methyl acetate |
InChI |
InChI=1S/C12H15N3O5S/c1-7(16)13-9-3-4-15(12(18)14-9)10-6-21-11(20-10)5-19-8(2)17/h3-4,10-11H,5-6H2,1-2H3,(H,13,14,16,18)/t10-,11+/m0/s1 |
Clé InChI |
WTTHNEBZNGXQNW-WDEREUQCSA-N |
SMILES isomérique |
CC(=O)NC1=NC(=O)N(C=C1)[C@@H]2CS[C@@H](O2)COC(=O)C |
SMILES canonique |
CC(=O)NC1=NC(=O)N(C=C1)C2CSC(O2)COC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-(Heptylamino)ethoxy]ethanol](/img/structure/B13855180.png)
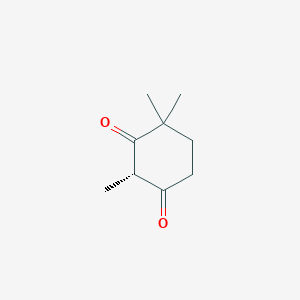


![(2S,3S,4S,5R,6S)-6-[[(4S)-6-chloro-4-(2-cyclopropylethynyl)-2-oxo-4-(trifluoromethyl)-1H-3,1-benzoxazin-8-yl]oxy]-3,4,5-trihydroxy-tetrahydropyran-2-carboxylic acid](/img/structure/B13855204.png)
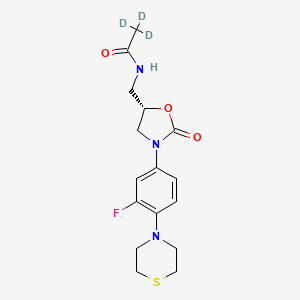


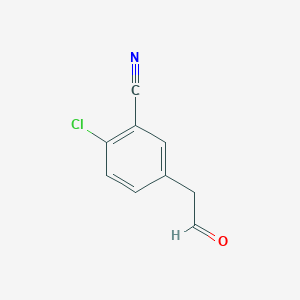
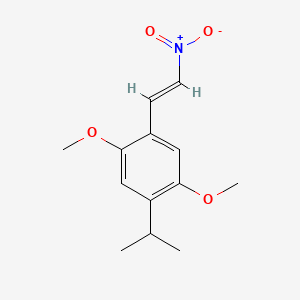
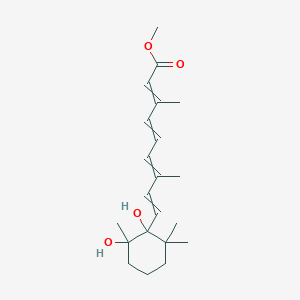

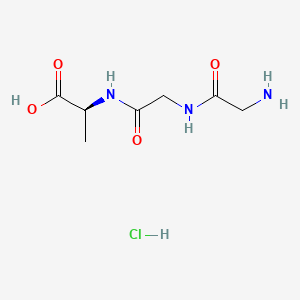
![2-[4-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methoxy]phenyl]acetic acid](/img/structure/B13855240.png)
